molecular formula C9H10F2N2O5 B1599300 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 69123-95-1

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No. B1599300
CAS RN: 69123-95-1
M. Wt: 264.18 g/mol
InChI Key: QURNODSOJKSTBM-BYPJNBLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, is a useful research compound. Its molecular formula is C9H10F2N2O5 and its molecular weight is 264.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound, also known in some contexts as tegafur, is an important component of chemotherapy drug combinations. Tegafur itself is synthesized through various chemical reactions and has shown marked inhibitory effects against specific bacterial strains and cancer cells in vitro. Its synthesis and biological activities have been extensively studied to explore its potential in medical applications, particularly in cancer treatment (Bobek, Kuhar, & Bloch, 1979).

Molecular Spectroscopy and Electrostatic Potential Surfaces

The equilibrium geometries, molecular electrostatic potential surfaces, and vibrational dynamics of tegafur have been investigated through density functional theory (DFT). These studies aim to understand the selectivity and effectiveness of such fluorinated pyrimidines in treating cancer, comparing their properties to those of 5-fluoro-uracil. Theoretical Raman and IR spectra provide insights into the molecular behavior and potential pharmaceutical applications of these compounds (Prasad, Sinha, & Kumar, 2010).

Antitumor Activity of Acyclonucleoside Derivatives

Research into acyclonucleoside derivatives of 5-fluorouracil, including this compound, focuses on developing new derivatives with fewer side effects and a broader margin of safety. These efforts are directed towards enhancing the therapeutic index of fluorouracil derivatives against various cancers. The synthesis strategies and biological testing of these derivatives highlight their potential for improved cancer treatment regimens (Rosowsky, Kim, & Wick, 1981).

Coordination Chemistry and Solubility Enhancement

The modification of pyrimidines, including fluorinated variants, to enhance their solubility and coordination capabilities with metals like Ag(I) and Hg(II) has been explored. These studies aim at improving the drug's bioavailability and therapeutic effectiveness, contributing to the development of more effective cancer treatments (Barceló-Oliver et al., 2013).

Ophthalmic Applications

Beyond oncology, fluorinated pyrimidines have found applications in ophthalmology, particularly in surgeries to reduce scarring and in the treatment of ocular surface neoplasias. The antiproliferative properties of these compounds contribute to their effectiveness in various ophthalmic procedures, showcasing the versatility of fluorinated pyrimidines in medical treatments (Abraham, Selva, Casson, & Leibovitch, 2012).

properties

IUPAC Name

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURNODSOJKSTBM-BYPJNBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

69123-95-1
Record name 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5-DIFLUORO-1-ARABINOSYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z0U8F4YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

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